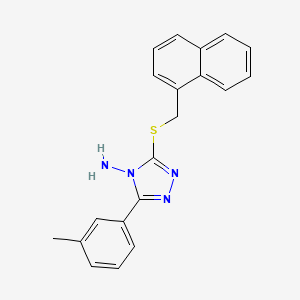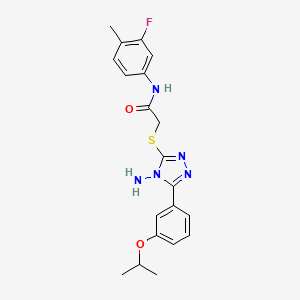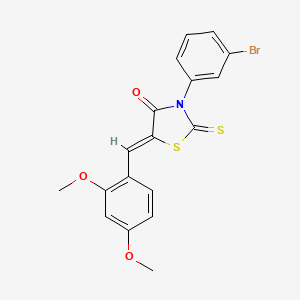
5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylhydrazine with naphthylmethylthioacetic acid, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
科学的研究の応用
5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The naphthylmethylthio group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar core structure but different substituents.
3-Methyl-1,2,4-triazole: A triazole derivative with a methyl group at the 3-position.
Naphthylmethylthio-1,2,4-triazole: A compound with a similar naphthylmethylthio group but different overall structure.
Uniqueness
5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C20H18N4S |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
3-(3-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C20H18N4S/c1-14-6-4-9-16(12-14)19-22-23-20(24(19)21)25-13-17-10-5-8-15-7-2-3-11-18(15)17/h2-12H,13,21H2,1H3 |
InChIキー |
PXKOLVLRIQAXPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B12146781.png)
![ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B12146796.png)
![7,9-Dibromo-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12146804.png)
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12146811.png)
![N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12146813.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12146821.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12146830.png)



![3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12146849.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12146850.png)
![9-Bromo-2-(furan-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12146855.png)

